The Multifaceted Biological Activities of Hydrazinecarbothioamide Derivatives: A Technical Guide for Drug Discovery Professionals
The Multifaceted Biological Activities of Hydrazinecarbothioamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Hydrazinecarbothioamide Scaffold
Hydrazinecarbothioamide derivatives, a class of compounds characterized by the presence of a core N-N-C(=S)-N linkage, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their synthetic tractability and the diverse physicochemical properties that can be achieved through substitution have led to the exploration of their potential in a wide array of therapeutic areas.[2][3] This technical guide provides an in-depth exploration of the significant biological activities exhibited by these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development efforts. We will delve into the established antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant properties of this fascinating class of molecules, complete with detailed experimental protocols, mechanistic insights, and a curated summary of activity data.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Hydrazinecarbothioamide derivatives have demonstrated significant promise as a source of novel antimicrobial and antifungal agents.[1][4][5]
Mechanism of Action: A Multi-pronged Attack
The antimicrobial action of hydrazinecarbothioamide derivatives is often multifaceted. A primary mechanism involves the inhibition of essential bacterial enzymes. Molecular studies and docking simulations suggest that these compounds can act as dual inhibitors of DNA gyrase and topoisomerase IV .[1] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of this vital process and ultimately, bacterial cell death.[1]
Another key aspect of their antimicrobial activity is their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes. This sequestration of metal ions can disrupt various metabolic pathways within the bacterial cell.[6][7] In the context of antifungal activity, these derivatives are thought to disrupt the integrity of the fungal cell membrane and inhibit protein synthesis, leading to cell death.[1]
Figure 1: Proposed mechanism of antibacterial action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of hydrazinecarbothioamide derivatives against bacterial strains.
Materials:
-
Test hydrazinecarbothioamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[4][5]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Vancomycin, Meropenem)[4]
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 100 µM).[4]
-
Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.[4]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Data Summary: Antimicrobial and Antifungal Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 2 | Staphylococcus aureus | 32 | [8] |
| 2 | Bacillus cereus | 64 | [8] |
| 17 | Candida parapsilosis | 32 | [8] |
| 3c | Microsporum gypseum | 8 | [9] |
| 3f | Staphylococcus aureus | 32 | [9] |
| 3m | Pseudomonas aeruginosa | 32 | [9] |
| 5e | Staphylococcus aureus | 12.5 µM | [4] |
| 5g | Pseudomonas aeruginosa | <0.78 µM | [4] |
Anticancer Activity: A Promising Avenue in Oncology
Hydrazinecarbothioamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them an area of active investigation in the development of novel anticancer therapeutics.[1][10]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes
The anticancer mechanism of these compounds is often linked to their ability to induce apoptosis , or programmed cell death, in cancer cells.[1] One of the key molecular targets is ribonucleotide reductase , an enzyme essential for DNA synthesis and repair. By inhibiting this enzyme, the derivatives effectively halt the proliferation of cancer cells.[1] Furthermore, their metal-chelating properties can disrupt cellular iron metabolism, a process often upregulated in cancer cells.[6]
Figure 2: Proposed mechanism of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer compounds.
Materials:
-
Cancer cell lines (e.g., A549 lung adenocarcinoma, L929 normal mouse fibroblast)
-
Test hydrazinecarbothioamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazinecarbothioamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Summary: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Complex 1 | A-549 (Lung Carcinoma) | 5.94 ± 0.58 | [10] |
| 7f | EGFR | 59.24 nM | [10] |
| 7d | EGFR | 70.3 nM | [10] |
| 21a | PC-3 (Prostate Cancer) | 66.6 ± 3.6 µg/ml | [11] |
| 21d | HCT-116 (Colon Cancer) | 58.2 ± 5.1 µg/ml | [11] |
Enzyme Inhibition: Targeting Key Pathological Mediators
The hydrazinecarbothioamide scaffold has proven to be a versatile platform for the design of potent and selective enzyme inhibitors, with significant implications for various diseases.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to peptic ulcers and gastric cancer.[12] Hydrazinecarbothioamide derivatives have demonstrated potent inhibitory activity against this enzyme.[12][13][14]
-
Mechanism: These compounds are believed to interact with the nickel ions present in the active site of the urease enzyme, thereby blocking its catalytic activity.[12]
-
Data: Several derivatives have shown IC50 values in the low micromolar to nanomolar range, with some being more potent than the standard inhibitor thiourea.[12][13][14][15] For instance, (E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide exhibited an IC50 of 0.58 µM.[13][14] Another series of derivatives showed IC50 values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM.[12]
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Certain hydrazinecarbothioamide derivatives have emerged as potent inhibitors of these enzymes.[16]
-
Data: N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as a potent dual inhibitor with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE.[16]
Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition
NTPDases are involved in the regulation of extracellular nucleotide signaling and are implicated in various pathological processes.[17][18]
-
Data: A series of oxoindolin hydrazine carbothioamide derivatives have been identified as highly potent and selective inhibitors of different NTPDase isoforms, with IC50 values in the low micromolar and even nanomolar range. For example, compound 8e was a selective inhibitor of h-NTPDase1 with an IC50 of 0.15 ± 0.009 µM, while compound 8k selectively inhibited h-NTPDase2 with an IC50 of 0.16 ± 0.01 µM.[17][18]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of hydrazinecarbothioamide derivatives against a target enzyme.
Materials:
-
Target enzyme (e.g., urease, AChE, NTPDase)
-
Substrate for the enzyme
-
Test hydrazinecarbothioamide derivatives
-
Buffer solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Anticonvulsant Activity: A Potential for Neurological Disorders
Hydrazinecarbothioamide derivatives, particularly those integrated into heterocyclic systems like quinazolinones, have shown promising anticonvulsant properties.[19][20][21][22][23]
Mechanism of Action: Modulating GABAergic Neurotransmission
The anticonvulsant activity of many of these compounds is believed to be mediated through the enhancement of GABAergic neurotransmission.[20] They can act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][23] This potentiation of GABAergic signaling helps to suppress excessive neuronal firing associated with seizures. Some derivatives are also thought to exert their effects through the inhibition of carbonic anhydrase enzymes in the brain.[20][21]
Figure 3: Proposed mechanism of anticonvulsant action.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs.
Materials:
-
Mice
-
Test hydrazinecarbothioamide derivatives
-
Pentylenetetrazole (PTZ) solution
-
Vehicle (e.g., saline, DMSO)
-
Observation cages
Procedure:
-
Compound Administration: Administer the test compounds to the mice via an appropriate route (e.g., intraperitoneal injection).
-
PTZ Induction: After a predetermined time, administer a convulsive dose of PTZ to induce seizures.
-
Observation: Observe the mice for the onset and severity of seizures (e.g., clonic and tonic convulsions).
-
Protection Assessment: Record the number of animals protected from seizures and the latency to the first seizure.
-
ED50 Determination: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from seizures.
Data Summary: Anticonvulsant Activity
| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |
| 47 | PTZ | - (100% protection) | [23] |
| 63 | PTZ | - (100% protection) | [23] |
| 68 | PTZ | - (100% protection) | [23] |
| 73 | PTZ | - (100% protection) | [23] |
| 8 | scPTZ | - (100% protection) | [21] |
| 13 | scPTZ | - (100% protection) | [21] |
| 19 | scPTZ | - (100% protection) | [21] |
| 3a | PTZ | ≤ 20 | [24] |
| 3b | PTZ | ≤ 20 | [24] |
| 3d | PTZ | ≤ 20 | [24] |
| 3e | PTZ | ≤ 20 | [24] |
| 3f | PTZ | ≤ 20 | [24] |
| 3k | PTZ | ≤ 20 | [24] |
| 3m | PTZ | ≤ 20 | [24] |
Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives is typically straightforward, often involving the reaction of a hydrazide with an isothiocyanate.[2][3][12]
General Synthetic Procedure
A common method involves the following steps:
-
Dissolve the appropriate hydrazide in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired isothiocyanate to the solution.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product often precipitates out of the solution.
-
The solid product can then be collected by filtration, washed, and recrystallized to yield the pure hydrazinecarbothioamide derivative.[2][3]
The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[2][12][25]
Figure 4: General synthesis of hydrazinecarbothioamide derivatives.
Conclusion and Future Directions
Hydrazinecarbothioamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, enzyme inhibitory, and anticonvulsant agents underscores their potential for the development of novel therapeutics. The straightforward synthesis and the potential for extensive structural modification provide a rich platform for further optimization and structure-activity relationship studies. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs across a range of diseases.
References
-
Exploring biologically active hybrid pharmacophore N-substituted hydrazine-carbothioamides for urease inhibition: In vitro and in silico approach. International Journal of Biological Macromolecules, 182, 534-544. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
-
Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. Frontiers in Pharmacology, 11, 585876. [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(23), 7285. [Link]
-
Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. bioRxiv. [Link]
-
Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. ResearchGate. [Link]
-
2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Archiv der Pharmazie, 348(5), 333-341. [Link]
-
2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as potent urease inhibitors. Archiv der Pharmazie, 348(5), 333-341. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(5), 229-234. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(7), 1083. [Link]
-
ANTIMICROBIAL ACTIVITY SCREENING OF SOME HYDRAZINECARBOTHIOAMIDES AND HETEROCYCLIC COMPOUNDS. Farmacia, 61(4), 677-685. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 1999. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(5), 229-234. [Link]
-
Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. Bulletin of the Chemical Society of Ethiopia, 35(2), 413-424. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed, 28654013. [Link]
-
Synthesis, spectral characteristics and molecular structure of N-(2,2,2-trichloro-1-(hydrazinecarbothioamido)ethyl)carboxamides. Journal of Molecular Structure, 1301, 137355. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PubMed, 39218659. [Link]
-
Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(8), 94-101. [Link]
-
Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 606-613. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2865-2872. [Link]
-
Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 112-119. [Link]
-
IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate. [Link]
-
Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters. [Link]
-
Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1011-1019. [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7029. [Link]
-
New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 21(2), 161-167. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. PubMed, 33328992. [Link]
-
qsar studies on derivatives of quinazoline-4(3h)-ones with anticonvulsant activities. ResearchGate. [Link]
-
Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Polycyclic Aromatic Compounds, 1-19. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. ResearchGate. [Link]
-
Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(7), 1490-1499. [Link]
-
Experimental and theoretically calculated IC50 values and the difference between them for hydrazine derivatives, using the HF method. ResearchGate. [Link]
-
A Series of Benzylidenes Linked to Hydrazine‐1‐carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure−Activity Relationship. ResearchGate. [Link]
-
IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine …. ResearchGate. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(4), 2447-2452. [Link]
-
IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... ResearchGate. [Link]
-
IC 50 values for activities on AChE and BChE. | Download Table. ResearchGate. [Link]
-
Anticonvulsant activity of the tested compounds using PTZ model. ResearchGate. [Link]
-
ED 50 values for reversing PTZ-induced behaviors | Download Table. ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. ACS Omega, 7(26), 22359-22370. [Link]
Sources
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 2. Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. turkjps.org [turkjps.org]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring biologically active hybrid pharmacophore N-substituted hydrazine-carbothioamides for urease inhibition: In vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. turkjps.org [turkjps.org]
